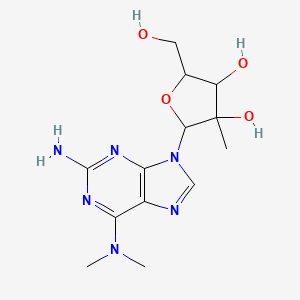
2'-b-C-Methyl-2-amino-N6,N6-dimethyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-b-C-Methyl-2-amino-N6,N6-dimethyladenosine: is a modified nucleoside initially found in ribosomal RNA (rRNA) and also present in tRNA of Mycobacterium bovis (bovine tuberculosis) . It features a unique chemical structure that combines a methyl group at the 2’ position of the ribose sugar and two methyl groups at the N6 position of the adenine base.
Méthodes De Préparation
The synthetic routes for 2’-b-C-Methyl-2-amino-N6,N6-dimethyladenosine involve chemical modifications of adenosine. While specific methods may vary, here are some common steps:
Methylation: Introduction of the 2’-methyl group using appropriate reagents.
N6-Methylation: Addition of two methyl groups to the N6 position of the adenine ring.
Ribose Modification: Incorporation of the modified ribose sugar.
Industrial production methods typically involve enzymatic or chemical transformations, followed by purification steps to obtain high yields of the compound.
Analyse Des Réactions Chimiques
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its stability and biological activity.
Substitution Reactions: Nucleophilic substitution at the N6 position can lead to various derivatives.
Common Reagents: Methylating agents, reducing agents, and nucleophiles.
Major Products: N6,N6-dimethyladenosine derivatives with varying substituents.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying nucleoside modifications.
Biology: Investigated for its role in RNA structure and function.
Medicine: Potential therapeutic applications due to its impact on translation and protein synthesis.
Industry: May find use in biotechnology and drug development.
Mécanisme D'action
Molecular Targets: Likely interacts with ribosomal RNA and proteins involved in translation.
Pathways: Influences protein synthesis, gene expression, and cellular processes.
Comparaison Avec Des Composés Similaires
Uniqueness: The combination of 2’-methyl and N6,N6-dimethyl modifications sets it apart.
Similar Compounds: Other modified nucleosides like N6-methyladenosine (m6A) and pseudouridine.
Propriétés
Formule moléculaire |
C13H20N6O4 |
|---|---|
Poids moléculaire |
324.34 g/mol |
Nom IUPAC |
2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H20N6O4/c1-13(22)8(21)6(4-20)23-11(13)19-5-15-7-9(18(2)3)16-12(14)17-10(7)19/h5-6,8,11,20-22H,4H2,1-3H3,(H2,14,16,17) |
Clé InChI |
BWPYYBLIJYBCRG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3N(C)C)N)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)
![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)
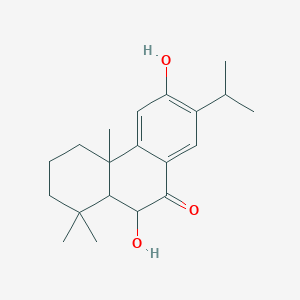
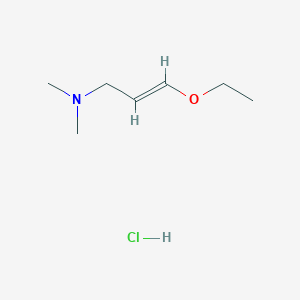

![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)

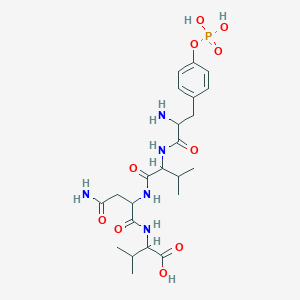
![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)

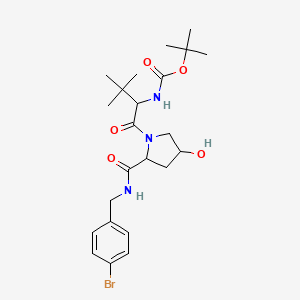
![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)
